molecular formula C7H14N2O B1428930 N,3-dimethylpyrrolidine-3-carboxamide CAS No. 1342746-44-4

N,3-dimethylpyrrolidine-3-carboxamide

Cat. No. B1428930
M. Wt: 142.2 g/mol
InChI Key: HAZDUEBDMJJTMY-UHFFFAOYSA-N
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Description

“N,3-dimethylpyrrolidine-3-carboxamide”, also known as DMPC, is a chemical compound that has gained attention in various fields of research and industry. It has a molecular weight of 142.2 .


Synthesis Analysis

While specific synthesis methods for N,3-dimethylpyrrolidine-3-carboxamide were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of N,3-dimethylpyrrolidine-3-carboxamide consists of a five-membered pyrrolidine ring with a carboxamide group attached . The InChI code for this compound is 1S/C7H14N2O/c1-9(2)7(10)6-3-4-8-5-6/h6,8H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

N,3-dimethylpyrrolidine-3-carboxamide has a molecular weight of 142.2 . The physical form of this compound is oil .

Scientific Research Applications

Antituberculosis Activity

N,3-dimethylpyrrolidine-3-carboxamide derivatives have been investigated for their potential in treating tuberculosis. A study by Moraski et al. (2011) synthesized a set of compounds, including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, showing potent activity against various tuberculosis strains, including multi-drug and extensive drug-resistant strains (Moraski et al., 2011).

Cancer Imaging

Wang et al. (2005) developed a new potential positron emission tomography tracer for imaging cancer tyrosine kinase, utilizing a derivative of N,3-dimethylpyrrolidine-3-carboxamide (Wang et al., 2005).

DNA-Intercalating Drug Development

McCrystal et al. (1999) investigated N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a new DNA-intercalating drug with a dual mode of cytotoxic action. This study was a phase I trial for its use in treating solid malignancies (McCrystal et al., 1999).

Gene Expression Control

Chavda et al. (2010) explored polyamides containing N-methylpyrrole-2-carboxamide, which can target specific DNA sequences in the minor groove and control gene expression. These polyamides have potential as medicinal agents in treating diseases like cancer (Chavda et al., 2010).

Synthesis of Novel Ligands

Rowland et al. (2001) synthesized new pentacoordinate ligands, including those with pyridine 2-carboxamide units, for potential applications in the development of copper(II) complexes (Rowland et al., 2001).

Safety And Hazards

The safety information for N,3-dimethylpyrrolidine-3-carboxamide indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for N,3-dimethylpyrrolidine-3-carboxamide were not found, pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that N,3-dimethylpyrrolidine-3-carboxamide could have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

N,3-dimethylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(6(10)8-2)3-4-9-5-7/h9H,3-5H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZDUEBDMJJTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethylpyrrolidine-3-carboxamide

CAS RN

1342746-44-4
Record name N,3-dimethylpyrrolidine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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